3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine
Description
Properties
IUPAC Name |
5-methyl-2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-8-4-5-10-12(14-8)16-11(15-10)9-3-2-6-13-7-9/h2-7H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBFETUFCIHBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 5 Methyl 3h Imidazo 4,5 B Pyridin 2 Yl Pyridine and Its Analogs
Cyclocondensation Strategies for Imidazo[4,5-b]pyridine Core Formation
Cyclocondensation represents a fundamental approach to forming the fused imidazole (B134444) ring onto the pyridine (B92270) scaffold. This can be accomplished under various conditions, from conventional heating with dehydrating agents to more streamlined one-pot sequences.
A primary and well-established method for constructing the imidazo[4,5-b]pyridine system involves the reaction of a 2,3-diaminopyridine (B105623) derivative with a suitable cyclizing agent. mdpi.comnih.gov This approach is analogous to the classical synthesis of benzimidazoles.
Commonly, 2,3-diaminopyridine is reacted with carboxylic acids or their derivatives. mdpi.com For instance, condensation with formic acid can yield the parent imidazo[4,5-b]pyridine. mdpi.com The reaction often requires a dehydrating agent like polyphosphoric acid (PPA) and elevated temperatures, with microwave irradiation sometimes used to accelerate the process and improve yields. mdpi.com
Another variation involves the condensation of 2,3-diaminopyridine with aldehydes. An environmentally benign method utilizes the reaction of 2,3-diaminopyridine with various substituted aryl aldehydes in water under thermal conditions, proceeding through an air-oxidative cyclocondensation to give 1H-imidazo[4,5-b]pyridine derivatives in excellent yields (83%–87%). mdpi.com A similar approach uses the sodium bisulfite adducts of benzaldehydes, which react with 2,3-diaminopyridine to form the desired products. nih.gov
| Starting Material | Reagent | Conditions | Product Type | Yield |
| 2,3-Diaminopyridine | Carboxylic Acid | Polyphosphoric Acid (PPA), Heat | 2-Substituted-1H-imidazo[4,5-b]pyridine | ~75% |
| 2,3-Diaminopyridine | Substituted Aryl Aldehyde | Water, Heat, Air Oxidation | 2-Aryl-1H-imidazo[4,5-b]pyridine | 83-87% |
| 2,3-Diaminopyridine | Triethyl orthoformate | Reflux, then HCl | Imidazo[4,5-b]pyridine | 83% |
Tandem, or cascade, reactions provide an efficient pathway to complex molecules like imidazo[4,5-b]pyridines from simple starting materials in a single operational sequence, minimizing purification steps for intermediates. A notable example starts from 2-chloro-3-nitropyridine (B167233). acs.orgnih.gov
This process involves a sequence of reactions carried out in one pot:
SNAr Reaction : 2-chloro-3-nitropyridine undergoes a nucleophilic aromatic substitution (SNAr) reaction with a primary amine. acs.org
Nitro Group Reduction : The nitro group of the resulting intermediate is then reduced in situ to an amino group, typically using a reducing agent like zinc dust in the presence of an acid (e.g., HCl). This step forms an N-substituted pyridine-2,3-diamine derivative. acs.org
Heteroannulation : Finally, an aldehyde is added to the reaction mixture, which undergoes condensation with the diamine intermediate to form the fused imidazole ring, yielding the functionalized imidazo[4,5-b]pyridine product. acs.org
This methodology is valued for its efficiency and the use of environmentally benign solvents like a water-isopropanol mixture. acs.orgnih.gov It allows for the synthesis of a diverse range of N-aryl/alkyl and 2-aryl/heteroaryl imidazo[4,5-b]pyridines. acs.org
| Amine | Aldehyde | Product |
| Butylamine | Pyridine-3-carboxaldehyde | 3-Butyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine |
| Propylamine | 2-Bromobenzaldehyde | 2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine |
| 3-Methoxypropylamine | Thiophene-2-carboxaldehyde | 3-(3-Methoxypropyl)-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine |
| Phenethylamine | Piperonal | 2-(Benzo[d] mdpi.comacs.orgdioxol-5-yl)-3-phenethyl-3H-imidazo[4,5-b]pyridine |
Selected examples from a tandem reaction sequence starting with 2-chloro-3-nitropyridine. acs.org
One-pot multicomponent reactions (MCRs) are highly convergent strategies where three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all the reactants. mdpi.com While extensively developed for isomers like imidazo[1,2-a]pyridines, the principles are applicable to the imidazo[4,5-b]pyridine core. mdpi.comnih.govrsc.org
For the direct synthesis of the imidazo[4,5-b]pyridine scaffold, the previously mentioned reaction of 2,3-diaminopyridine with aldehydes in water can be considered a one-pot, two-component process that proceeds via an efficient oxidative cyclocondensation. mdpi.com This method is advantageous due to its operational simplicity and avoidance of harsh oxidative reagents. mdpi.com The development of true three-component reactions for this specific scaffold remains an area of interest, drawing inspiration from successful MCRs for related heterocycles like the Groebke–Blackburn–Bienaymé (GBB) reaction for imidazo[1,2-a]pyridines. mdpi.commdpi.com
Advanced Catalytic Methods for Imidazo[4,5-b]pyridine Synthesis
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild reaction conditions and novel pathways for bond formation. Palladium and copper catalysts are particularly prominent in the synthesis of imidazo[4,5-b]pyridines and their derivatives.
Palladium catalysis is a powerful tool for constructing the imidazo[4,5-b]pyridine ring system and for its subsequent functionalization. A facile synthesis involves a palladium-catalyzed amide coupling reaction. organic-chemistry.org In this approach, a 2-chloro-3-aminopyridine is coupled with a primary amide. The reaction, facilitated by a palladium catalyst and a suitable ligand (e.g., Me4tBu-XPhos), proceeds through an amidation followed by an in-situ cyclization and dehydration to yield the imidazo[4,5-b]pyridine product in a single vessel. organic-chemistry.org This method provides regioselective access to N1-substituted products, which can be challenging to obtain otherwise. organic-chemistry.org
Furthermore, palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions are employed to modify a pre-formed imidazo[4,5-b]pyridine core. osi.lv For instance, a bromo-substituted imidazo[4,5-b]pyridine can be coupled with various partners to introduce new aryl or amino groups, thus expanding the structural diversity of the available analogs. osi.lv
| Heterocycle Precursor | Amide Partner | Catalyst System | Product Type |
| 2-Chloro-3-aminopyridine | Various primary amides | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Me4tBu-XPhos) | N1-substituted imidazo[4,5-b]pyridines |
General scheme for Pd-catalyzed synthesis of imidazo[4,5-b]pyridines. organic-chemistry.org
Copper catalysis offers a cost-effective and efficient alternative for the synthesis of nitrogen-containing heterocycles. While many reported copper-catalyzed methods focus on the synthesis of the isomeric imidazo[1,2-a]pyridines, the underlying transformations are relevant. nih.govrsc.orgbeilstein-journals.org These include three-component reactions involving 2-aminopyridines, alkynes, and an azide (B81097) source, which proceed through a Cu-catalyzed cycloaddition followed by rearrangement and cyclization. nih.govrsc.orgrsc.org
In the context of imidazo[4,5-c]pyridines, a related isomer, copper-catalyzed amidation has been used to synthesize key N-aryl precursors from 3-amino-N-Boc-4-chloropyridine. acs.org Such strategies highlight the potential of copper-catalyzed C-N bond formation in building the necessary precursors for the subsequent cyclization to the imidazo[4,5-b]pyridine core. The development of direct copper-catalyzed methods for the synthesis of the 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine scaffold represents a promising area for future research.
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including the imidazo[4,5-b]pyridine scaffold. This technique often leads to significantly reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. eurjchem.comresearchgate.net
The application of microwave irradiation has been successfully demonstrated in the synthesis of various substituted imidazo[1,2-a]pyridines and pyridazines. nih.govrsc.org For instance, the cycloaddition of acetylenes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, a reaction that typically requires several days of reflux, can be completed in just a few hours under microwave conditions at 150°C. nih.gov Similarly, one-pot, three-component reactions to form 2,3-disubstituted imidazo[1,2-a]pyridines are efficiently carried out under microwave irradiation, offering advantages such as short reaction times and good yields without the need for a metal catalyst. rsc.org
In the context of imidazo[4,5-b]pyridine derivatives, microwave-assisted methods have been described for the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine. eurjchem.comresearchgate.net These protocols provide a more efficient alternative to traditional synthetic routes. The synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has also been achieved using a one-step, multi-component reaction under neat microwave conditions, highlighting the method's environmental benefits and high atom economy. nih.gov Furthermore, the synthesis of pyridylimidazo[1,5-a]pyridine derivatives and their corresponding pyridinium (B92312) salts has been effectively performed using microwave reactors, facilitating reactions at elevated temperatures and pressures to achieve desired products. mdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method Conditions | Microwave-Assisted Method Conditions | Key Advantages of Microwave Method |
|---|---|---|---|
| Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine | Reflux for 3-4 hours | Microwave irradiation for 3-5 minutes | Reduced reaction time, higher yields, cleaner reactions eurjchem.comresearchgate.net |
| Cycloaddition for Pyridazine Synthesis | Several days reflux in toluene (B28343) or DMF | Several hours in dichloromethane (B109758) at 150°C | Significant acceleration of slow cycloadditions nih.gov |
| Three-Component Imidazo[1,2-a]pyridine Synthesis | Multi-step, lengthy procedures | One-pot reaction under microwave irradiation | Metal-free, short reaction time, good yields rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation in Research
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For imidazo[4,5-b]pyridine derivatives, this technique provides invaluable data on bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions that govern the crystal packing. tandfonline.com
In one specific derivative, 3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one, the imidazopyridine fused-ring system is essentially planar and forms a dihedral angle of 37.8 (2)° with the appended phenyl ring. nih.gov Another example, 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine, shows the imidazopyridine system is almost perpendicular to the benzene (B151609) ring, with a dihedral angle of 87.6 (5)°. nih.gov The crystal structure of this compound is stabilized by aromatic π–π stacking interactions between the phenyl rings of adjacent molecules, with a centroid–centroid distance of 3.772 (2) Å. nih.gov These detailed structural insights are critical for understanding structure-property relationships.
| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Intermolecular Interactions | Reference |
|---|---|---|---|---|---|
| 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine | Monoclinic | P2₁/c | Imidazopyridine/Pyridine (B92270): 35.5(5) Imidazopyridine/Phenyl: 87.6(5) | π–π stacking (centroid-centroid distance = 3.772 Å) | nih.gov |
| 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine | Monoclinic | P2₁/n | Imidazopyridine/Chlorophenyl: 29.32(8) | C—H⋯N hydrogen bonds, π–π interactions (centroid-centroid distance = 3.8648 Å) | researchgate.net |
| 3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one | Monoclinic | P2₁/c | Imidazopyridine/Phenyl: 37.8(2) Imidazopyridine/Oxazolidine: 35.5(2) | C—H⋯N and C—H⋯O interactions | nih.gov |
Vibrational Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present within a molecule. For imidazo[4,5-b]pyridine derivatives, the FTIR spectrum displays a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The high-wavenumber region (above 3000 cm⁻¹) typically shows C-H stretching vibrations of the aromatic rings. The region between 1650 cm⁻¹ and 1450 cm⁻¹ is particularly informative, containing the C=C and C=N stretching vibrations of the fused heterocyclic system and the pyridine ring. The exact positions of these bands can be influenced by the nature and position of substituents on the core structure. The C-N stretching vibrations within the ring system also give rise to characteristic bands in the fingerprint region (below 1400 cm⁻¹). For instance, in a study of 2-(4'-Chlorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine, a related isomer, characteristic peaks were observed at 3398 cm⁻¹ (O-H), 2930 cm⁻¹ (C-H), and 1635 cm⁻¹ (C=C). nih.gov While the specific frequencies for 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine are not detailed in the available literature, analysis of its analogs provides a reliable framework for spectral interpretation.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretching (if present) | 3400 - 3200 | researchgate.net |
| Aromatic C-H Stretching | 3100 - 3000 | |
| Aliphatic C-H Stretching (e.g., methyl group) | 2962 - 2869 | |
| C=N Stretching | 1650 - 1550 | researchgate.net |
| C=C Aromatic Ring Stretching | 1600 - 1450 | nih.gov |
| C-N Stretching | 1350 - 1250 | researchgate.net |
Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes based on changes in polarizability. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, such as the C=C bonds in aromatic systems. For heterocyclic systems like imidazo[4,5-b]pyridine, the skeletal modes of the fused rings are expected to produce strong signals in the Raman spectrum.
While specific Raman data for this compound is scarce, studies on the isomeric imidazo[1,5-a]pyridine (B1214698) ligands show the most intense Raman signals are skeletal modes in the 1450–1600 cm⁻¹ spectral region. mdpi.com Similar characteristic bands would be expected for the imidazo[4,5-b]pyridine core, corresponding to the in-plane stretching vibrations of the fused aromatic system. This technique is valuable for confirming the integrity of the heterocyclic core and studying subtle structural changes upon substitution or complexation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Vis spectroscopy probes the electronic transitions within a molecule, typically π-π* and n-π* transitions in conjugated systems like imidazo[4,5-b]pyridine. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), provides insight into the electronic structure of the molecule.
Derivatives of imidazo[4,5-b]pyridine generally exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the extended aromatic system. The position and intensity of these absorption bands are sensitive to the electronic nature of substituents and the polarity of the solvent. irb.hr For example, introducing electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax, respectively. This sensitivity makes UV-Vis spectroscopy a useful tool for monitoring reactions involving the imidazo[4,5-b]pyridine core and for studying solvatochromism, which provides information about the nature of the electronic excited states. irb.hrresearchgate.net In studies of imidazo[4,5-b]pyridine derived iminocoumarins, absorption spectra revealed that solvent polarity did not have a significant impact on the absorption maxima, though intensity varied. irb.hr
| Compound/Derivative Class | Solvent | λmax (nm) | Transition Type | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine derived iminocoumarins | Acetonitrile | ~380 - 420 | π-π | irb.hr |
| Imidazo[4,5-b]pyridine derived iminocoumarins | Toluene (B28343) | ~385 - 425 | π-π | irb.hr |
| Imidazo[4,5-b]pyridine derived iminocoumarins | Water | ~375 - 415 | π-π | irb.hr |
| General Imidazo[1,2-a]pyridine derivatives | Dichloromethane (B109758) | ~250 - 270 and ~350 - 400 | π-π | nih.gov |
Computational and Theoretical Investigations of Imidazo 4,5 B Pyridine Systems
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of imidazo[4,5-b]pyridine derivatives. These computational methods provide valuable insights into the behavior of these molecules at the atomic level.
Optimized Molecular Geometries and Conformational Analysis
DFT calculations, often employing the B3LYP hybrid functional with a 6-31G(d,p) basis set, are utilized to determine the optimized molecular geometries of imidazo[4,5-b]pyridine derivatives. These calculations provide information on bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography.
For instance, in a study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the optimized structure calculated by DFT was found to be comparable to the experimentally determined structure in the solid state. The imidazopyridine ring system in such compounds is typically found to be essentially planar. nih.gov The dihedral angles between the imidazopyridine ring and any substituent groups are also a key aspect of conformational analysis. For example, in 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine, the imidazopyridine ring system makes dihedral angles of 35.5(5)° and 87.6(5)° with the pyridine (B92270) and phenyl rings, respectively. nih.gov
Table 1: Representative Calculated Bond Lengths and Angles for an Imidazo[4,5-b]pyridine Derivative
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N1-C2 | 1.38 Å |
| Bond Length | C2-N3 | 1.32 Å |
| Bond Length | C4-C5 | 1.40 Å |
| Bond Angle | N1-C2-N3 | 112.5° |
| Bond Angle | C4-C5-C6 | 119.8° |
| Bond Angle | C5-C6-N7 | 121.3° |
Note: The data in this table is illustrative and based on typical values found in computational studies of imidazo[4,5-b]pyridine derivatives. Actual values for 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine may vary.
Electronic Structure Analysis (HOMO-LUMO Energies and Orbital Transfers)
The electronic properties of imidazo[4,5-b]pyridine systems are often investigated through analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
In various DFT studies of imidazo[4,5-b]pyridine derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For example, in a study of certain 6-bromo-3-(5-bromopentyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine, the HOMO and LUMO were found to be localized across the entire molecule. The calculated HOMO-LUMO energy gap for this molecule was 2.3591 eV.
The energies of these frontier orbitals are also used to calculate other electronic properties, such as ionization potential, electron affinity, and electronegativity, which further characterize the electronic nature of the molecule. irjweb.com
Table 2: Representative Frontier Orbital Energies and Related Parameters for an Imidazo[4,5-b]pyridine Derivative
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 |
| HOMO-LUMO Energy Gap | ΔE | 4.4 |
| Ionization Potential | I | 6.2 |
| Electron Affinity | A | 1.8 |
Note: The data in this table is illustrative and based on typical values found in computational studies of imidazo[4,5-b]pyridine derivatives. Actual values for this compound may vary.
Vibrational Frequencies and Potential Energy Distribution (PED)
Theoretical vibrational frequencies for imidazo[4,5-b]pyridine derivatives can be calculated using DFT methods. These calculated frequencies are often scaled to improve agreement with experimental data obtained from FT-IR and Raman spectroscopy. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of different functional groups.
For example, characteristic vibrational frequencies for the imidazo[4,5-b]pyridine core would include C-N stretching, C=N stretching, and in-plane and out-of-plane ring vibrations. The presence of substituents, such as the methyl and pyridine groups in this compound, would introduce additional characteristic vibrational modes.
Tautomeric Preference and Relative Energy Calculations
Imidazo[4,5-b]pyridine systems can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring. DFT calculations are a valuable tool for determining the relative stabilities of these tautomers. By calculating the total electronic energies of the optimized geometries of each tautomer, the most stable form can be identified.
For the parent 3H-imidazo[4,5-b]pyridine, theoretical studies have explored the relative stabilities of the 1H, 3H, and 4H tautomers. The results of these calculations can be influenced by the computational method and basis set used, as well as the inclusion of solvent effects. Generally, the 3H-tautomer is found to be one of the more stable forms for many derivatives. nih.gov
Chemical Reactivity Descriptors (e.g., Global and Local Reactivity)
DFT calculations can provide various descriptors of chemical reactivity. Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity.
Local reactivity descriptors, such as the Fukui functions and the molecular electrostatic potential (MEP), provide information about the reactivity of specific sites within the molecule. The MEP map, for instance, visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting the sites of electrophilic and nucleophilic attack. In imidazo[4,5-b]pyridine derivatives, the nitrogen atoms are typically the most electron-rich regions and are thus susceptible to electrophilic attack.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is widely used in drug discovery to understand the interactions between a potential drug molecule and its biological target.
For imidazo[4,5-b]pyridine derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. nih.gov For example, in a study of imidazo[4,5-c]pyridine derivatives as CDK2 inhibitors, molecular docking was used to elucidate the potential binding mechanism between the compounds and the active site of the enzyme. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding affinity of the ligand.
The results of molecular docking studies can guide the design and synthesis of new imidazo[4,5-b]pyridine derivatives with improved biological activity.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger biological macromolecule, typically a protein. This method is crucial in drug discovery for identifying and optimizing potential inhibitors.
For the imidazo[4,5-b]pyridine class of compounds, docking studies have been instrumental in elucidating their potential as inhibitors for various kinases and enzymes. For instance, derivatives have been evaluated as inhibitors of Mixed-lineage protein kinase 3 (MLK3), which is implicated in several human diseases. nih.gov In these studies, a homology model of the target protein is often developed, and the designed compounds are docked into the active site to assess their binding patterns and predict their affinity. nih.gov
Similarly, related imidazo[4,5-c]pyridine derivatives have been designed and evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key target in cancer therapy. nih.gov Docking simulations for these compounds help identify key interactions within the CDK2 active site that are responsible for their potent inhibitory activity. nih.gov Another study focused on [1H,3H] imidazo[4,5-b] pyridine derivatives as potential inhibitors of Lumazine synthase, an enzyme found in microorganisms but not in humans, making it an attractive antimicrobial target. nih.gov The docking scores from such studies provide a quantitative estimate of the binding affinity, helping to rank and prioritize compounds for further experimental testing. nih.govalliedacademies.org
The predicted binding affinity is often expressed as a docking score or binding energy, with more negative values typically indicating a stronger interaction.
Table 1: Representative Binding Affinity Data for a Thiazolo[3,2-a]pyridine Derivative Note: This data is for a related pyridine derivative to illustrate the output of docking studies, as specific data for this compound was not available.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound 4e (a thiazolo[3,2-a]pyridine derivative) | α-amylase | -7.43 |
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic, Aromatic)
Beyond predicting binding affinity, computational models provide detailed characterization of the non-covalent intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and biological function. The imidazo[4,5-b]pyridine scaffold is versatile in its ability to form various types of interactions due to its combination of aromatic rings and nitrogen heteroatoms. mdpi.com
Hydrogen Bonding: The nitrogen atoms in both the imidazole and pyridine rings can act as hydrogen bond acceptors, while the N-H group in the imidazole ring can act as a hydrogen bond donor. Docking studies on imidazo[4,5-b]pyridine derivatives frequently show hydrogen bonds with key amino acid residues in the active site of target proteins. For example, in studies targeting Lumazine synthase, derivatives were shown to form hydrogen bonds with residues like GLU122C. nih.gov X-ray crystallography of a related derivative confirmed interactions with the carbonyl and amino groups of Val135 through hydrogen bonding. mdpi.com
Hydrophobic Interactions: The fused aromatic ring system of the imidazo[4,5-b]pyridine core provides a significant surface area for hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and alanine (B10760859) within the protein's binding pocket. alliedacademies.org
Aromatic Interactions: Pi-pi stacking and pi-cation interactions are also common. The electron-rich aromatic rings can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. In one study, an aromatic interaction with HIS28C was observed for an imidazo[4,5-b]pyridine derivative. nih.gov Crystal structures of related compounds also show aromatic π–π stacking interactions that stabilize the crystal packing. nih.gov
Table 2: Examples of Intermolecular Interactions for Imidazo[4,5-b]pyridine Derivatives Note: These examples are from studies on various derivatives within the imidazo[4,5-b]pyridine class.
| Derivative Class | Target Protein | Interacting Residues | Interaction Type |
|---|---|---|---|
| 2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Lumazine Synthase | GLU122C | Hydrogen Bond |
| 2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Lumazine Synthase | HIS28C | Aromatic |
| 4-(2-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-yl)benzene-1,3-diol | Lumazine Synthase | GLU122C | Hydrophobic |
| A substituted imidazo[4,5-b]pyridine | Glycogen Synthase Kinase 3β | Val135 | Hydrogen Bond |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the protein-ligand complex, conformational changes, and the role of solvent molecules.
For imidazo[4,5-b]pyridine derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted binding mode. researchgate.net For example, after docking a novel imidazo[4,5-c]pyridin-2-one derivative into the ATP binding site of Src family kinases, MD simulations were performed to understand the dynamic behavior of the complex. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the predicted pose. plos.org Another parameter, the Root Mean Square Fluctuation (RMSF), can identify which parts of the protein or ligand are more flexible or rigid. plos.org These simulations confirm that the crucial intermolecular interactions observed in docking are maintained throughout the simulation, lending greater confidence to the proposed binding model. nih.gov
Surface Interaction Studies (e.g., Adsorption on Metallic Surfaces)
The interaction of imidazo[4,5-b]pyridine derivatives with metallic surfaces is a significant area of research, particularly for applications in corrosion inhibition. Computational methods, including Density Functional Theory (DFT) and Monte Carlo simulations, are used to model the adsorption of these molecules onto surfaces like mild steel or iron. uctm.edunajah.eduimist.ma
These studies investigate how derivatives of imidazo[4,5-b]pyridine adsorb onto a metal surface, effectively forming a protective layer that inhibits corrosion. The adsorption mechanism can involve both physisorption (electrostatic interactions) and chemisorption (sharing or transfer of electrons). najah.edu The nitrogen heteroatoms and the π-electrons of the aromatic rings in the imidazo[4,5-b]pyridine structure are key to this interaction. researchgate.net They can donate electrons to the vacant d-orbitals of the metal atoms, forming a coordinate bond that strengthens the adsorption. researchgate.net
Monte Carlo simulations have been used to estimate the affinity of these derivatives for different metallic surfaces, such as iron, copper, and aluminum. uctm.edu The binding energy calculated from these simulations indicates the strength of the adsorption. For several imidazo[4,5-b]pyridine derivatives, a remarkable tendency to adsorb onto iron surfaces has been observed, highlighting their potential as effective corrosion inhibitors for steel in acidic environments. uctm.edu
Table 3: Computational Parameters for Adsorption of an Imidazo[4,5-b]pyridine Derivative on an Iron Surface Note: Data is for a related derivative to illustrate the findings from surface interaction studies.
| Simulation Method | Parameter | Description | Finding |
|---|---|---|---|
| Monte Carlo | Binding Energy | Strength of adsorption of the inhibitor on the metal surface. | Strong affinity for iron surfaces. |
| DFT | HOMO/LUMO Energy Gap | Indicates the reactivity of the molecule toward the surface. | A small energy gap facilitates adsorption. |
NMR Chemical Shift Calculations (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods can predict NMR chemical shifts, providing a powerful tool for confirming or assigning the structure of newly synthesized compounds by comparing theoretical data with experimental spectra. dtic.mil
The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov This method, often employed within the framework of Density Functional Theory (DFT), can predict both ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov
For the imidazo[4,5-b]pyridine scaffold and its derivatives, GIAO calculations are used to predict the chemical shifts for each proton and carbon atom in the molecule. uctm.edu These theoretical values are then correlated with the experimental data. A strong linear correlation between the calculated and experimental shifts provides robust confirmation of the proposed chemical structure. Such calculations are particularly valuable for distinguishing between different isomers, which might be difficult to differentiate based on experimental data alone. uctm.edu
Structure Activity Relationship Sar Studies of Imidazo 4,5 B Pyridine Derivatives
Influence of Substituents on Biological Activities
The type and position of substituents on the imidazo[4,5-b]pyridine ring system are paramount in determining the biological activity of the resulting derivatives.
The introduction of amino side chains to the imidazo[4,5-b]pyridine skeleton has been shown to significantly influence the antiproliferative activity of these compounds. nih.govresearchgate.net The position of these side chains is a critical determinant of their potency. Studies on tetracyclic imidazo[4,5-b]pyridine derivatives have demonstrated that both the placement of the amino side chains and the charge of the ligand affect interactions with biological targets like DNA and RNA. irb.hrnih.gov For instance, derivatives bearing amino side chains at position 2 of the tetracyclic system have shown notably enhanced antiproliferative activity. nih.gov The specific nature of the amino group, such as the incorporation of a 4-amino-N-phenylbenzamide fragment, has also been explored to enhance target selectivity. nih.gov
| Compound Class | Substitution Position | Observed Effect | Reference |
|---|---|---|---|
| Tetracyclic Imidazo[4,5-b]pyridines | Position 2 | Noticeable enhancement of antiproliferative activity | nih.gov |
| Tetracyclic Imidazo[4,5-b]pyridines | Various positions on skeleton | Influenced antiproliferative activity and DNA/RNA interactions | irb.hrnih.gov |
Various substituents on the imidazo[4,5-b]pyridine core and its associated phenyl rings play a significant role in modulating biological activity.
Halogens: The introduction of a bromine atom to the pyridine (B92270) nucleus has been shown to markedly increase the antiproliferative activity of imidazo[4,5-b]pyridine derivatives. nih.gov For example, a bromo-substituted derivative bearing a 4-cyanophenyl group at position 2 potently inhibited the proliferation of multiple cancer cell lines. mdpi.com Similarly, chlorination and bromination at various positions can lead to compounds with distinct biological profiles. researchgate.net
Nitro Group: The position of a nitro group on a phenyl substituent can be critical. Alkylation of 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine and 6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine results in derivatives with different chemical properties, which can be expected to influence their biological activity. uctm.edu
Methoxy (B1213986) and Methyl Groups: The presence of a methoxy (OCH3) group on a phenyl ring at the 2nd position of the imidazole (B134444) ring has been noted in SAR studies of 3H-imidazo[4,5-b]pyridine compounds. researchgate.net Additionally, the introduction of a methyl group at the C5 position of the imidazo[4,5-b]pyridine ring was found to enhance activity against tested bacterial strains, with a further increase in activity observed upon adding another methyl group at the C3 position. mdpi.com
Phenyl Substituents: The nature of the phenyl ring itself is important. A derivative with an unsubstituted phenyl ring showed selective antiviral activity. researchgate.net The presence of cyano or amidino groups on the phenyl ring at position 2 has been linked to potent and selective antiproliferative activity, particularly against colon carcinoma cell lines. mdpi.com
| Substituent | Position | Observed Effect | Reference |
|---|---|---|---|
| Bromine | Pyridine nucleus | Markedly increased antiproliferative activity | nih.gov |
| Methyl | C5 position | Enhanced antibacterial activity | mdpi.com |
| Methyl | C3 and C5 positions | Further increment in antibacterial activity | mdpi.com |
| 4-Cyanophenyl | Position 2 | Potent inhibition of cancer cell proliferation | mdpi.com |
| Unsubstituted Phenyl | - | Selective antiviral activity | researchgate.net |
The precise location of the nitrogen atom within the pyridine ring of the imidazo[4,5-b]pyridine scaffold has a profound impact on biological potency. Research has confirmed a significant link between the position of the nitrogen atom in the pyridine nucleus and the enhancement of antiproliferative activity. irb.hrnih.govresearchgate.net This effect is particularly pronounced for derivatives that also bear amino side chains. nih.gov The difference in activity between isomers, such as those in the imidazo[4,5-b] and [4,5-c] series, underscores the importance of the nitrogen's placement for effective interaction with biological targets. researchgate.net
Core Scaffold Modifications and their Biological Implications
Modifications to the core imidazo[4,5-b]pyridine scaffold are a key strategy for developing new therapeutic agents. By altering the fundamental ring structure, researchers can influence the compound's interaction with specific biological targets. For instance, the design of novel tetracyclic derivatives has been pursued to create potent antiproliferative agents. irb.hrresearchgate.net Furthermore, derivatization at specific positions, such as the C7-position of the imidazo[4,5-b]pyridine ring, has been used to develop highly selective inhibitors of specific enzymes like Aurora-A kinase. nih.govacs.org The design of new compounds as potent anticancer agents has also been achieved by creating novel imidazo[4,5-b]pyridine-based structures that act as CDK9 inhibitors. nih.gov
Stereochemical Considerations and Regioisomeric Effects
The three-dimensional arrangement of atoms and the specific connectivity within the molecule, known as stereochemistry and regioisomerism, are critical factors in the biological activity of imidazo[4,5-b]pyridine derivatives. Alkylation reactions on the imidazo[4,5-b]pyridine core can lead to the formation of multiple regioisomers, for example, at the N1, N3, and N4 positions. mdpi.comnih.gov These regioisomers, while having the same molecular formula, can exhibit vastly different biological activities. Studies have shown that certain regioisomers display a noticeable enhancement of antiproliferative activity compared to their counterparts. irb.hrnih.govresearchgate.net For example, specific regioisomers (compounds 6, 7, and 9 in one study) showed significantly improved activity with IC50 values in the nanomolar range compared to their isomeric forms (compounds 10, 11, and 13). irb.hrnih.gov This highlights the necessity of separating and individually evaluating regioisomers during drug development.
Establishment of Design Principles for Enhanced Target Selectivity and Potency
A systematic understanding of SAR has enabled the establishment of clear design principles for creating imidazo[4,5-b]pyridine derivatives with improved potency and selectivity for specific biological targets. By exploiting differences in the ATP-binding pockets of related kinases like Aurora-A and Aurora-B, researchers have developed design principles for Aurora-A-selective inhibitors. nih.govacs.org This involves using structural knowledge from X-ray crystallography of ligand-protein interactions to guide the appropriate derivatization of the imidazo[4,5-b]pyridine scaffold. nih.gov For example, computational modeling can guide modifications at the C7-position to achieve high selectivity. nih.govacs.org Similarly, new derivatives have been designed and synthesized based on their potential to act as potent anticancer agents through the inhibition of specific targets like CDK9. nih.gov These principles, derived from extensive SAR studies, are invaluable for the future development of targeted therapies based on the imidazo[4,5-b]pyridine core.
Mechanistic Investigations of Biological Activities Preclinical and Non Clinical
Molecular Mechanism of Action on Biological Targets
The therapeutic potential of the imidazo[4,5-b]pyridine scaffold, the core of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine, is underscored by its ability to interact with a diverse array of biological macromolecules. This structural motif, being a purine (B94841) isostere, is recognized by various biological systems, leading to the modulation of their functions.
Enzyme Inhibition Pathways
Derivatives of imidazo[4,5-b]pyridine have been identified as inhibitors of several key enzymes implicated in a variety of disease states.
Notably, certain imidazo[4,5-b]pyridine derivatives have demonstrated potent inhibitory activity against Aurora A kinase , a crucial regulator of cell division. This has positioned them as potential anticancer agents. semanticscholar.org The structural basis for this inhibition has been explored, with some compounds showing high selectivity for Aurora A over other kinases. semanticscholar.org
The imidazo[4,5-b]pyridine scaffold has also been investigated for its potential to inhibit Phosphodiesterase 10A (PDE10A) , an enzyme involved in cyclic nucleotide signaling, which is a target for neuropsychiatric disorders. Furthermore, this class of compounds has been explored as modulators of Janus kinases (JAKs) , which are key components of cytokine signaling pathways and are implicated in inflammatory and autoimmune diseases. acs.org
In the context of inflammation, some imidazo[4,5-b]pyridine derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) , an enzyme that produces nitric oxide in response to pro-inflammatory stimuli. One derivative, in particular, demonstrated selectivity for iNOS.
Additionally, antagonism of the Thromboxane A2 receptor by imidazo[4,5-b]pyridine-based compounds has been reported, suggesting potential applications in cardiovascular diseases. nih.govnih.gov
Nucleic Acid Interactions
The planar aromatic structure of the imidazo[4,5-b]pyridine ring system facilitates its interaction with nucleic acids. Studies have shown that certain tetracyclic imidazo[4,5-b]pyridine derivatives can bind to both DNA and RNA . researchgate.netresearchgate.net The mode of binding is influenced by the nature and position of side chains on the core structure. researchgate.netresearchgate.net
Furthermore, these compounds have shown the ability to interact with G-quadruplex structures , which are specialized nucleic acid conformations found in telomeres and gene promoter regions. researchgate.netresearchgate.net This interaction suggests a potential mechanism for influencing gene expression and telomere maintenance, which are critical processes in cancer biology. The binding affinities of these derivatives to DNA/RNA are moderate to high, indicating that nucleic acids are viable cellular targets. researchgate.netresearchgate.net
Receptor Antagonism/Modulation
The imidazo[4,5-b]pyridine scaffold has been utilized in the development of antagonists for several G-protein coupled receptors. A series of these derivatives have been reported as Angiotensin-II receptor antagonists , which are important for the regulation of blood pressure. nih.govacs.orgacs.org
While the broader class of imidazopyridines are known to act as positive allosteric modulators of the GABAA receptor , specific detailed mechanistic studies on the this compound isomer are less defined in the public domain. The initial discovery of GABAA receptor modulation by imidazopyridines highlighted their therapeutic potential in the central nervous system.
Additionally, the imidazo[4,5-b]pyridine moiety has been investigated for its potential to antagonize the Platelet Activating Factor (PAF) receptor and modulate the Metabotropic Glutamate Subtype V (mGluR5) receptor , both of which are involved in a range of physiological and pathological processes. dntb.gov.ua
Cellular Mechanistic Studies
Investigations at the cellular level have provided further insights into the mechanisms of action of imidazo[4,5-b]pyridine derivatives, particularly in the contexts of cancer and inflammation.
Modulation of Specific Cellular Pathways
Imidazopyridines have the capacity to influence numerous cellular pathways that are essential for the functioning of cancerous cells, components of the immune system, and enzymes involved in carbohydrate metabolism. In cancer cell lines, novel imidazopyridine compounds have been shown to induce apoptosis through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins and the activation of the caspase cascade. Some derivatives have also been found to inhibit the PI3K/mTOR pathway, a critical signaling cascade for cell growth and survival.
The structural similarity of imidazo[4,5-b]pyridines to purines allows them to potentially interfere with metabolic pathways that utilize purine structures. researchgate.net
Inhibition of Inflammatory Responses
Certain imidazo[4,5-b]pyridine derivatives have demonstrated anti-inflammatory properties in cellular models. One such compound was found to diminish the inflammatory response induced by tert-butyl hydroperoxide in human retinal pigment epithelial cells. acs.orgacs.org This protective effect is mediated through the activation of the transcription factors Nrf2 and the inhibition of NF-κB, which are key regulators of oxidative stress and inflammation. acs.orgacs.org
Furthermore, a study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives revealed their ability to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The IC50 values for COX-1 inhibition ranged from 10 to 43 μmol/L, while for COX-2, they ranged from 9.2 to 279.3 μmol/L. Notably, some of these compounds exhibited selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory agents with a reduced risk of gastrointestinal side effects.
| Compound Class | Target Enzyme | Observed Effect |
| Imidazo[4,5-b]pyridine derivatives | Aurora A Kinase | Inhibition |
| Imidazo[4,5-b]pyridine derivatives | PDE10A | Potential Inhibition |
| Imidazo[4,5-b]pyridine derivatives | Janus Kinases (JAKs) | Modulation |
| Imidazo[4,5-b]pyridine derivative | Inducible Nitric Oxide Synthase (iNOS) | Selective Inhibition |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives | COX-1 | Inhibition (IC50: 10-43 μmol/L) |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives | COX-2 | Inhibition (IC50: 9.2-279.3 μmol/L) |
| Compound Class | Target Receptor | Observed Effect |
| Imidazo[4,5-b]pyridine derivatives | Angiotensin-II Receptor | Antagonism |
| Imidazo[4,5-b]pyridine derivatives | Thromboxane A2 Receptor | Antagonism |
| Imidazopyridines (broader class) | GABAA Receptor | Positive Allosteric Modulation |
| Imidazo[4,5-b]pyridine derivatives | Platelet Activating Factor (PAF) Receptor | Potential Antagonism |
| Imidazo[4,5-b]pyridine derivatives | Metabotropic Glutamate Subtype V (mGluR5) | Potential Modulation |
Anti-Glycation and Antioxidative Mechanisms
The imidazo[4,5-b]pyridine scaffold is recognized for its potential antioxidant and anti-glycation properties. Research into various derivatives of this heterocyclic system has indicated that these compounds can interfere with the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and other age-related diseases. The antioxidant activity is often attributed to the ability of the fused heterocyclic ring system to scavenge free radicals.
However, specific studies detailing the anti-glycation and antioxidative mechanisms of this compound, including quantitative data such as IC50 values from relevant assays (e.g., bovine serum albumin-glucose assay for anti-glycation or DPPH assay for antioxidant activity), are not available in the reviewed literature.
Table 1: Anti-Glycation and Antioxidative Activity Data
| Compound | Assay | Activity | Source |
| This compound | Anti-glycation | Data not available | N/A |
| This compound | Antioxidant | Data not available | N/A |
Mechanistic Studies of Antimicrobial Action
The imidazo[4,5-b]pyridine nucleus is a common scaffold in the design of new antimicrobial agents. Various derivatives have been synthesized and tested against a range of pathogenic microbes, including bacteria, fungi, and viruses. These studies often explore the structure-activity relationships to identify key chemical features that enhance antimicrobial potency.
While the broader class of compounds has shown promise, specific mechanistic studies and antimicrobial screening data for this compound against specific microbial strains are not detailed in the available scientific literature. Reports on the antibacterial, antifungal, or antiviral activity of this particular compound, including minimum inhibitory concentration (MIC) or effective concentration (EC50) values, could not be found.
Table 3: Antimicrobial Activity Spectrum
| Compound | Activity Type | Target Organism | Activity (e.g., MIC, EC50) | Source |
| This compound | Antibacterial | Various strains | Data not available | N/A |
| This compound | Antifungal | Various strains | Data not available | N/A |
| This compound | Antiviral | Various viruses | Data not available | N/A |
Q & A
Q. What are the common synthetic routes for preparing 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine?
The synthesis typically involves cyclization reactions starting from pyridine derivatives. For example:
- Cyclization of 2-amino-3-methylaminopyridine with carboxylic acids or esters under controlled conditions (e.g., microwave-assisted synthesis) to form the fused imidazo[4,5-b]pyridine core .
- 1,3-Dipolar cycloaddition with azides, as demonstrated in analogous compounds, to introduce substituents while maintaining the heterocyclic framework . Reaction optimization often requires precise temperature control, solvent selection (e.g., ethanol or DMF), and purification via column chromatography .
Q. How is the structural integrity of this compound verified post-synthesis?
Structural characterization employs:
- Single-crystal X-ray diffraction to resolve bond lengths, dihedral angles, and planarity of the fused rings .
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity. For example, methyl groups at the 5-position produce distinct singlet peaks in ¹H NMR .
- Mass spectrometry and CHN analysis for molecular weight validation and elemental composition .
Q. What solvents and conditions are optimal for handling this compound in laboratory settings?
- The compound is typically supplied as a crystalline solid, stored at -20°C to ensure stability .
- Solubility varies: polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions, while ethanol or ethyl acetate mixtures aid in crystallization .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or pharmacological properties of this compound?
- Density Functional Theory (DFT) studies analyze electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking simulations model interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies for drug design .
- Example: Substituent effects (e.g., trifluoromethyl groups) on binding affinity can be computationally screened before synthesis .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[4,5-b]pyridine derivatives?
- Systematic SAR studies : Vary substituents (e.g., halogen, methyl, or phenyl groups) to isolate contributions to activity .
- Standardized assays : Use consistent cell lines (e.g., E. coli for antibacterial tests) and controls (e.g., streptomycin) to minimize variability .
- Meta-analysis : Compare results across studies while accounting for differences in purity, solvent, or assay protocols .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
- Flow chemistry enables continuous production with real-time monitoring, minimizing byproducts .
- Greener solvents (e.g., ethanol/water mixtures) enhance scalability while adhering to safety guidelines .
Q. What advanced spectroscopic techniques elucidate dynamic behavior in solution (e.g., tautomerism)?
- Variable-temperature NMR identifies tautomeric equilibria by tracking proton shifts across temperatures .
- 2D NMR (COSY, NOESY) maps through-space interactions to confirm intramolecular hydrogen bonding .
- Time-resolved fluorescence monitors conformational changes in real-time under physiological conditions .
Methodological Notes
- Data Tables : For brevity, consult referenced studies for detailed tables on reaction conditions (e.g., Table 1 in ) and biological activity (e.g., Tables 3–4 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
